![molecular formula C14H17BF4O2 B6163621 2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1628524-88-8](/img/no-structure.png)
2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a trifluoromethyl group attached to a phenyl ring. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, often enhancing the biological activity of compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenyl ring with the attached trifluoromethyl group and the boronic ester group. The presence of fluorine atoms could result in unique physical and chemical properties .Chemical Reactions Analysis
Boronic esters are typically used in cross-coupling reactions, such as the Suzuki-Miyaura reaction . The trifluoromethyl group could potentially undergo various reactions depending on the conditions, but typically it’s quite stable.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the boronic ester. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity and stability .Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target thePeroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes .
Mode of Action
The presence of the trifluoromethyl group could enhance the lipophilicity of the compound, potentially improving its binding affinity to the target .
Biochemical Pathways
If we consider its potential target, pparδ, it is known to regulate several metabolic pathways including fatty acid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the metabolic stability of the compound .
Result of Action
If we consider its potential target, pparδ, activation of this receptor could lead to changes in gene expression, resulting in altered cellular metabolism and reduced inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and interaction with its target .
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methyl-4-(trifluoromethyl)phenol with boron tribromide to form the corresponding boronate ester. This intermediate is then reacted with 3-fluoro-4-(methylamino)benzaldehyde to form the desired product.", "Starting Materials": [ "2-methyl-4-(trifluoromethyl)phenol", "boron tribromide", "3-fluoro-4-(methylamino)benzaldehyde" ], "Reaction": [ "Step 1: 2-methyl-4-(trifluoromethyl)phenol is reacted with boron tribromide in anhydrous dichloromethane to form the corresponding boronate ester.", "Step 2: The boronate ester is then reacted with 3-fluoro-4-(methylamino)benzaldehyde in the presence of a palladium catalyst and a base to form the desired product, 2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS-Nummer |
1628524-88-8 |
Molekularformel |
C14H17BF4O2 |
Molekulargewicht |
304.09 g/mol |
IUPAC-Name |
2-[3-fluoro-2-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O2/c1-8-10(7-6-9(11(8)16)14(17,18)19)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 |
InChI-Schlüssel |
NIOHORDARWNCKI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)F)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.